Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2098007-44-2
VCID: VC3207845
InChI: InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3
SMILES: CCOCC1=CC(=NC(=N1)C)C(=O)OCC
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

CAS No.: 2098007-44-2

Cat. No.: VC3207845

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate - 2098007-44-2

Specification

CAS No. 2098007-44-2
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3
Standard InChI Key LNLOIUFQBUIPQV-UHFFFAOYSA-N
SMILES CCOCC1=CC(=NC(=N1)C)C(=O)OCC
Canonical SMILES CCOCC1=CC(=NC(=N1)C)C(=O)OCC

Introduction

Chemical Properties and Structure

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate belongs to the pyrimidine family, a class of heterocyclic organic compounds containing nitrogen. The compound is characterized by its unique combination of functional groups attached to the pyrimidine ring. Its molecular formula is C₁₁H₁₆N₂O₃ with a molecular weight of 224.26 g/mol . The compound features a 2-methylpyrimidine core structure with an ethoxymethyl group at position 6 and an ethyl carboxylate group at position 4.

The SMILES notation for this compound is CCOCc1cc(C(=O)OCC)nc(C)n1, which encodes its structural information in string format . The compound contains three oxygen atoms and two nitrogen atoms in its structure, making it potentially capable of forming hydrogen bonds as both donor and acceptor. The presence of the carboxylate group confers some degree of polarity to the molecule, while the ethoxymethyl and methyl groups provide hydrophobic characteristics, resulting in a compound with balanced hydrophilic and hydrophobic properties.

Structural Features

The compound's structure can be broken down into several key components:

  • Pyrimidine ring: The core heterocyclic structure with two nitrogen atoms

  • 2-methyl substitution: A methyl group at position 2 of the pyrimidine ring

  • 6-ethoxymethyl group: An ethoxy-substituted methyl group at position 6

  • 4-ethyl carboxylate: An ethyl ester group at position 4

This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activity. The table below summarizes the key structural elements:

Structural FeaturePositionDescription
Pyrimidine ringCoreSix-membered heterocyclic ring with two nitrogen atoms
Methyl groupPosition 2Provides hydrophobicity and affects electron distribution
Ethoxymethyl groupPosition 6Provides moderate lipophilicity and potential hydrogen bonding
Ethyl carboxylatePosition 4Confers polarity and potential for hydrogen bonding/hydrolysis
PropertyEstimated ValueBasis for Estimation
Physical StateSolid at 25°CBased on similar pyrimidine derivatives
SolubilitySoluble in chloroform, methanol, ethanolBased on functional groups and similar compounds
LogP (octanol-water partition)~1.5-2.5Estimated based on structure and functional groups
Hydrogen Bond Donors0Structure analysis
Hydrogen Bond Acceptors5 (2 N atoms, 3 O atoms)Structure analysis

Related Compounds and Structural Analogs

Several structural analogs of Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate appear in the scientific literature, which may provide insights into the properties and potential applications of our compound of interest.

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

This compound (CAS: 857410-67-4) shares the core pyrimidine structure with a methyl group at position 6 and an ethyl carboxylate at position 4, but has an amino group at position 2 instead of a methyl group . The presence of the amino group would likely make this compound more polar and increase its hydrogen-bonding capability compared to our target compound.

5-ethoxymethyl-2-methylpyrimidin-4-ylamine

This related compound (CAS: 73-66-5) features the same 2-methyl and ethoxymethyl substituents but in different positions, with an amine group replacing the carboxylate . Its physical properties include a melting point of 88-90°C and solubility in chloroform and methanol. It is worth noting that this compound is listed as a thiamine impurity, suggesting potential connections to vitamin B1 chemistry.

Comparison Table of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences from Target
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylateC₁₁H₁₆N₂O₃224.26Target compound
Ethyl 2-amino-6-methylpyrimidine-4-carboxylateC₈H₁₁N₃O₂181.19Amino instead of methyl at position 2; no ethoxymethyl group
5-ethoxymethyl-2-methylpyrimidin-4-ylamineC₈H₁₃N₃O167.21Amine instead of carboxylate; ethoxymethyl at position 5
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₅H₁₈N₂O₄290.31Tetrahydropyrimidine structure; 4-methoxyphenyl group; carboxylate at position 5

Future Research Directions

Several promising research directions could be pursued to further understand and utilize Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure, such as varying the position and nature of substituents on the pyrimidine ring, could provide valuable insights into structure-activity relationships. This approach could help identify more potent or selective derivatives for specific applications.

Biological Activity Screening

Comprehensive screening of the compound against various biological targets, including enzymes, receptors, and microorganisms, could reveal unexpected bioactivities. The search results mention antioxidant activity studies for related compounds , suggesting this could be a promising area to explore.

Synthetic Methodology Development

Development of efficient and scalable synthetic routes to Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate and related derivatives would facilitate further research. The Biginelli reaction approach mentioned in the search results could serve as a starting point for methodology development.

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